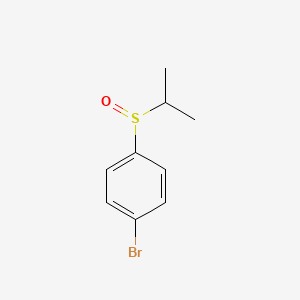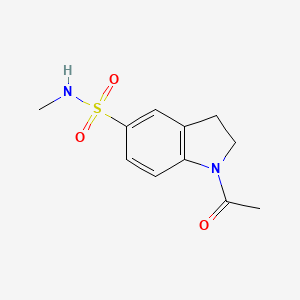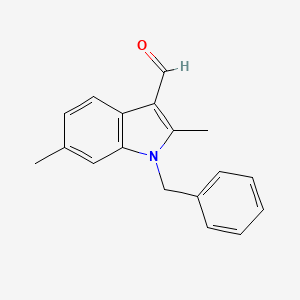![molecular formula C11H9BrF3NO3 B3033761 3-(2-bromophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid CAS No. 117291-11-9](/img/structure/B3033761.png)
3-(2-bromophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid
Vue d'ensemble
Description
3-(2-bromophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid, or 2-Br-FAA, is an organic compound belonging to the class of carboxylic acids. It is a white solid with a molecular weight of 325.02 g/mol and a melting point of approximately 115°C. 2-Br-FAA is a versatile compound with numerous applications in organic synthesis, medicinal chemistry, and biochemistry.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Racemic Amino Propanoic Acids : Racemic 2-amino-3-(heteroaryl)propanoic acids, including those with a furan or thiophene nucleus, have been synthesized with yields ranging from 48-94% through the reduction of related propanoic acids. This process avoids hydrogenolysis of bromine on the thiophene nucleus, demonstrating the stability and reactivity of similar compounds (Kitagawa, Khandmaa, Fukumoto, & Asada, 2004).
Domino Transformations of Trifluoroacetyl Compounds : 2-Bromo-3-arylpropenyl trifluoromethyl ketones underwent aza-Michael/hydroxyalkylation domino reactions to yield 2-amino-1-trifluoromethyl indenols. This process involves the formation of captodative aminoalkenes, indicating the potential chemical reactivity of similar bromophenyl-trifluoroacetyl compounds (Rulev et al., 2007).
Synthesis of Pyrrole Derivatives : The synthesis of pyrrole derivatives, including 3-[1-(4-sulfamoylphenyl)-5-p-tolyl-1H-pyrazol-3-yl]propanoic acid, demonstrates the use of bromophenyl and trifluoroacetyl groups in complex organic syntheses. These structures exhibit extensive hydrogen bonding, indicating the potential utility of similar compounds in chemical synthesis (Kumarasinghe, Hruby, & Nichol, 2009).
Synthesis of Fluorinated Amino Acids : The synthesis of various fluorinated amino acids, including those with modifications similar to 3-(2-bromophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid, has been explored. These compounds are important in the development of new pharmaceuticals and in the study of biochemical processes (Monclus, Masson, & Luxen, 1995).
Biological Applications and Research
Anticancer Activity of Derivatives : Studies on S-glycosyl and S-alkyl derivatives of certain amino acid compounds have shown significant in vitro anticancer activities. This suggests that derivatives of this compound may also exhibit similar biological activities (Saad & Moustafa, 2011).
Antibacterial and Antifungal Activities : Some derivatives of amino acid compounds, including those similar in structure to this compound, have demonstrated antibacterial and antifungal activities. This underscores their potential for use in developing new antimicrobial agents (Sujatha, Shilpa, & Gani, 2019).
Novel Pt(II)-Complexes with Antiproliferative Activity : Research on platinum complexes with amino acid-based ligands, including those resembling this compound, has been conducted. These complexes have shown moderate cytotoxic activities on cancer cells, highlighting their potential in cancer treatment research (Riccardi et al., 2019).
Propriétés
IUPAC Name |
3-(2-bromophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrF3NO3/c12-7-4-2-1-3-6(7)8(5-9(17)18)16-10(19)11(13,14)15/h1-4,8H,5H2,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYNVUOQFJZCAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CC(=O)O)NC(=O)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101180183 | |
| Record name | 2-Bromo-β-[(2,2,2-trifluoroacetyl)amino]benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101180183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117291-11-9 | |
| Record name | 2-Bromo-β-[(2,2,2-trifluoroacetyl)amino]benzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117291-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-β-[(2,2,2-trifluoroacetyl)amino]benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101180183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6'-butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-8'-thione](/img/structure/B3033688.png)



![4-[(3-Chlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B3033693.png)
![2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzonitrile](/img/structure/B3033694.png)


